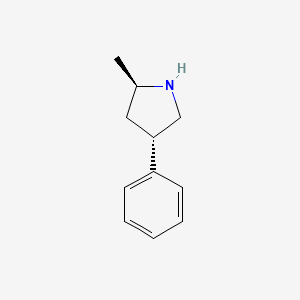

(2R,4S)-2-Methyl-4-phenyl-pyrrolidine

Description

(2R,4S)-2-Methyl-4-phenyl-pyrrolidine is a chiral pyrrolidine derivative characterized by a methyl group at the C2 position (R-configuration) and a phenyl substituent at the C4 position (S-configuration). Pyrrolidines are five-membered nitrogen-containing heterocycles widely studied in medicinal chemistry due to their conformational rigidity, bioavailability, and ability to mimic peptide bonds. The stereochemistry and substituent arrangement in this compound influence its physicochemical properties, biological activity, and synthetic accessibility.

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(2R,4S)-2-methyl-4-phenylpyrrolidine |

InChI |

InChI=1S/C11H15N/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1 |

InChI Key |

MCFFHJJRTWGOAS-MWLCHTKSSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](CN1)C2=CC=CC=C2 |

Canonical SMILES |

CC1CC(CN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds

(2R,4S)-Fidarestat (ALR2 inhibitor): A pyrrolidine-based aldose reductase inhibitor with a similar (2R,4S) configuration. Thermodynamic studies reveal that the (2R,4S) isomer binds more favorably to ALR2 (ΔΔG = −1.9 kcal/mol) than the (2S,4S) isomer due to optimized hydrogen bonding and steric complementarity .

(2S,4S)-4-Mercaptopyrrolidine Derivatives : These compounds feature a thiol (-SH) group at C4, enhancing nucleophilicity for covalent interactions. For example, (2S,4S)-N-(p-Tolyl)-l-p-nitrobenzyloxycarbonyl-4-mercapto-2-pyrrolidinecarboxamide (2e) exhibits a melting point of 185–188°C, higher than typical methyl-phenyl pyrrolidines, likely due to intermolecular hydrogen bonding .

Methyl (2S,4S)-4-(4-Chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate: A methyl ester derivative with a chloro-dimethylphenoxy group. Its molecular weight (283.75 g/mol) and ClogP (~2.8) suggest greater lipophilicity compared to (2R,4S)-2-Methyl-4-phenyl-pyrrolidine (estimated ClogP ~2.2) .

Structural and Property Comparison Table

Industrial and Commercial Relevance

- Pharmaceutical Intermediates : Methyl esters of pyrrolidine carboxylates (e.g., –11) are commercialized as intermediates for kinase inhibitors, demonstrating the versatility of pyrrolidine scaffolds in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.